N-{[6-(hydroxymethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methyl}prop-2-enamide
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Overview
Description
N-{[6-(hydroxymethyl)-5-methyl-8-oxa-5-azaspiro[35]nonan-6-yl]methyl}prop-2-enamide is a complex organic compound characterized by its spirocyclic structure, which includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(hydroxymethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methyl}prop-2-enamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a series of cyclization reactions. For instance, starting from a suitable diol and an amine, the spirocyclic structure can be formed via intramolecular cyclization under acidic or basic conditions.
Functional Group Modification: The hydroxymethyl and methyl groups are introduced through selective functional group transformations, such as oxidation or reduction reactions.
Amide Formation: The final step involves the formation of the prop-2-enamide moiety. This can be achieved by reacting the spirocyclic intermediate with acryloyl chloride in the presence of a base like triethylamine to form the desired amide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or aldehyde.
Reduction: The amide group can be reduced to an amine under hydrogenation conditions.
Substitution: The spirocyclic structure can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl position.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalysts such as Pd/C (Palladium on carbon) under hydrogen gas.
Substitution: Nucleophiles like alkoxides or amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted spirocyclic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study the interactions of spirocyclic structures with biological macromolecules. Its potential to form hydrogen bonds and its rigidity could make it useful in studying enzyme-substrate interactions.
Medicine
In medicinal chemistry, N-{[6-(hydroxymethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methyl}prop-2-enamide could be explored for its potential therapeutic properties. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-{[6-(hydroxymethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methyl}prop-2-enamide exerts its effects would depend on its specific interactions with molecular targets. Potential pathways include:
Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, particularly if the spirocyclic structure mimics the transition state of the enzyme’s natural substrate.
Receptor Modulation: It could act as an agonist or antagonist at specific receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with a smaller ring system.
Spirocyclic oxetanes: These compounds share the spirocyclic motif but differ in the ring size and functional groups.
Uniqueness
N-{[6-(hydroxymethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methyl}prop-2-enamide is unique due to its specific combination of functional groups and ring size, which may confer distinct biological activities and chemical reactivity compared to other spirocyclic compounds.
This detailed overview provides a comprehensive understanding of N-{[6-(hydroxymethyl)-5-methyl-8-oxa-5-azaspiro[35]nonan-6-yl]methyl}prop-2-enamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[[6-(hydroxymethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-3-11(17)14-7-13(8-16)10-18-9-12(15(13)2)5-4-6-12/h3,16H,1,4-10H2,2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSDNSKGDLOSBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2(CCC2)COCC1(CNC(=O)C=C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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